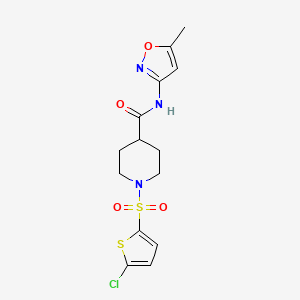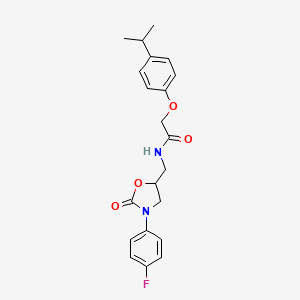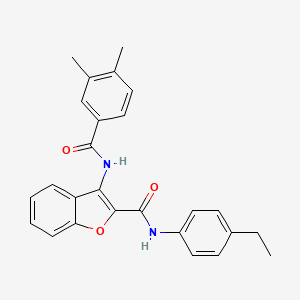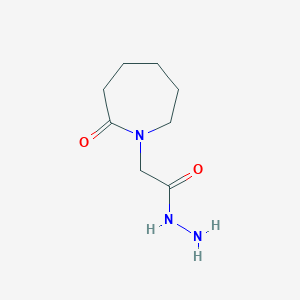
1-((5-chlorothiophen-2-yl)sulfonyl)-N-(5-methylisoxazol-3-yl)piperidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "1-((5-chlorothiophen-2-yl)sulfonyl)-N-(5-methylisoxazol-3-yl)piperidine-4-carboxamide" is a chemically synthesized molecule that appears to be related to a class of compounds known for their biological activities. Although the provided papers do not directly discuss this specific compound, they do provide insight into similar compounds with sulfonyl and piperidine moieties. For instance, paper discusses the synthesis of O-substituted derivatives of a sulfonamide with a piperidine nucleus, which were found to have significant activity against the butyrylcholinesterase enzyme. Similarly, paper describes the synthesis of a compound with a sulfonyl group attached to a pyrrolidine ring, although it was found to have no antimicrobial activity against the tested organisms.
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including the coupling of benzenesulfonyl chloride with piperidine under controlled pH conditions in aqueous media, followed by substitution reactions with various electrophiles in the presence of sodium hydride and dimethyl formamide . The synthesis of the compound in paper involves the reaction of methyl pyrrolidine-2-carboxylate with a chlorosulfonyl-substituted imidazole, followed by a reaction with ethylamine. These methods suggest that the synthesis of "this compound" would likely involve similar steps, such as the use of a sulfonyl chloride precursor, a suitable amine, and controlled reaction conditions.
Molecular Structure Analysis
The molecular structure of compounds similar to the one can be characterized using techniques such as FTIR, 1H, 13C NMR, and DEPT 135 analysis . These techniques provide detailed information about the functional groups present, the molecular framework, and the electronic environment of the atoms within the molecule. The presence of a sulfonyl group and a piperidine or pyrrolidine ring is a common feature in these compounds, which is likely to influence their chemical behavior and biological activity.
Chemical Reactions Analysis
The chemical reactivity of such compounds is influenced by the presence of reactive functional groups. The sulfonyl group is a good leaving group, which can facilitate nucleophilic substitution reactions. The piperidine or pyrrolidine rings can engage in various chemical reactions, including alkylation, acylation, and others, depending on the substituents present on the ring and the reaction conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds, such as solubility, melting point, and stability, are determined by their molecular structure. The presence of a sulfonyl group typically increases the polarity of the molecule, which can affect its solubility in different solvents. The steric and electronic effects of the substituents on the piperidine or pyrrolidine ring can influence the compound's reactivity and interaction with biological targets .
科学的研究の応用
Anticancer Potential
Piperidine-4-carboxamide derivatives, closely related to the chemical structure , have been synthesized and evaluated for their anticancer properties. A study synthesized a series of propanamide derivatives bearing a 4-piperidinyl-1,3,4-oxadiazole moiety, showing promising anticancer activity in vitro, suggesting a potential research direction for similar compounds like 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(5-methylisoxazol-3-yl)piperidine-4-carboxamide in anticancer drug development (Rehman et al., 2018).
Enzyme Inhibition for Alzheimer’s Disease
Another study focused on the synthesis of heterocyclic 3-piperidinyl-1,3,4-oxadiazole derivatives, aiming to find new drug candidates for Alzheimer’s disease. The synthesized compounds showed inhibitory activity against the acetylcholinesterase enzyme, indicating their potential as therapeutic agents for neurodegenerative diseases like Alzheimer’s (Rehman et al., 2018).
Antimicrobial Applications
Compounds bearing a piperidine moiety, similar to the structure of interest, have been synthesized and tested for antibacterial activity. A study synthesizing acetamide derivatives with a piperidine and 1,3,4-oxadiazole core found moderate antibacterial activity, especially against Gram-negative bacterial strains (Iqbal et al., 2017).
Interaction with Receptors
Research on molecules containing piperidine and carboxamide groups has explored their interaction with various receptors, indicating a potential for developing receptor-targeted therapies. One study involving N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide demonstrated its potent and selective antagonistic activity on the CB1 cannabinoid receptor, suggesting the relevance of similar structures in receptor-based drug discovery (Shim et al., 2002).
Biological and Pharmacological Screening
Compounds structurally related to this compound have been synthesized with fluoro-substituted benzothiazoles and evaluated for their antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic activities. This broad spectrum of biological and pharmacological screening indicates the potential utility of such compounds in various therapeutic areas (Patel et al., 2009).
特性
IUPAC Name |
1-(5-chlorothiophen-2-yl)sulfonyl-N-(5-methyl-1,2-oxazol-3-yl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3O4S2/c1-9-8-12(17-22-9)16-14(19)10-4-6-18(7-5-10)24(20,21)13-3-2-11(15)23-13/h2-3,8,10H,4-7H2,1H3,(H,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTKPPCGUTAFHRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=C(S3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[4-nitro-3-(2,2,2-trifluoroethoxy)-1H-pyrazol-1-yl]ethanamine](/img/structure/B2529325.png)


![5-[2-(1-Boc-4-piperidyl)-2-oxoethyl]-5H-imidazo[5,1-a]isoindole](/img/structure/B2529328.png)
![ethyl 2-[2-({3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate](/img/structure/B2529329.png)



![4-(2,5-dioxopyrrolidin-1-yl)-N-(3-prop-2-ynylbenzo[g][1,3]benzothiazol-2-ylidene)benzamide](/img/structure/B2529334.png)

![2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl (4-methylphenyl)acetate](/img/structure/B2529339.png)

![N-(2,5-dimethoxyphenyl)-2-((3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2529343.png)